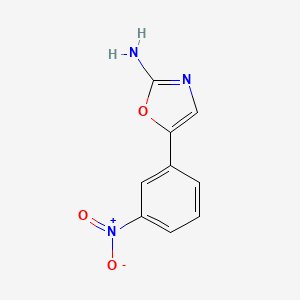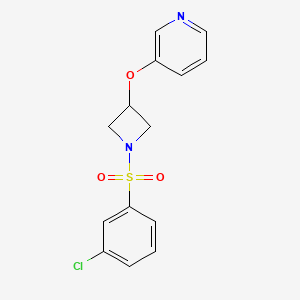
4-(Dimethylsulfamoyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylsulfamoyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide, also known as DMP 323, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for various research studies.
Wirkmechanismus
The mechanism of action of 4-(Dimethylsulfamoyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide 323 is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cell proliferation and survival. Specifically, 4-(Dimethylsulfamoyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide 323 has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a key role in the regulation of gene expression. By inhibiting HDAC, 4-(Dimethylsulfamoyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide 323 can alter the expression of genes that are involved in cell growth and survival, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 4-(Dimethylsulfamoyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide 323 has been found to exhibit a range of other biochemical and physiological effects. For example, studies have shown that 4-(Dimethylsulfamoyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide 323 can inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. This inhibition can lead to a decrease in the production of gastric acid, making 4-(Dimethylsulfamoyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide 323 a potential treatment for conditions such as acid reflux and peptic ulcers.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(Dimethylsulfamoyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide 323 in lab experiments is its potent anti-tumor activity. This makes it a valuable tool for researchers studying cancer biology and the development of new cancer therapies. However, one limitation of using 4-(Dimethylsulfamoyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide 323 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 4-(Dimethylsulfamoyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide 323. One area of interest is the development of new cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Another potential direction is the investigation of 4-(Dimethylsulfamoyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide 323's effects on other enzymes and pathways in the body, which could lead to the development of new treatments for a range of conditions. Additionally, further research is needed to optimize the synthesis and formulation of 4-(Dimethylsulfamoyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide 323 for use in experimental settings.
Synthesemethoden
The synthesis of 4-(Dimethylsulfamoyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide 323 involves a multi-step process that starts with the reaction of 2-chloro-N-methyl-N-(1-pyrazin-2-yl)acetamide with sodium hydride to form a pyrazine intermediate. This intermediate is then reacted with 4-(dimethylsulfamoyl)benzoyl chloride to produce the final product, 4-(Dimethylsulfamoyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide 323.
Wissenschaftliche Forschungsanwendungen
4-(Dimethylsulfamoyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide 323 has been extensively studied for its potential applications in scientific research. One of its key applications is in the field of cancer research, where it has been found to exhibit potent anti-tumor activity. Studies have shown that 4-(Dimethylsulfamoyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide 323 can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c1-20(2)26(24,25)15-6-4-13(5-7-15)17(23)21(3)14-11-22(12-14)16-10-18-8-9-19-16/h4-10,14H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEITYFUJYFOPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(C)C2CN(C2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

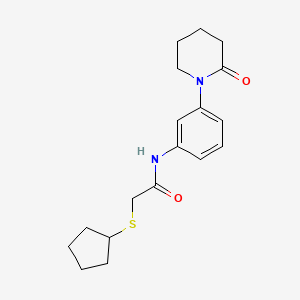
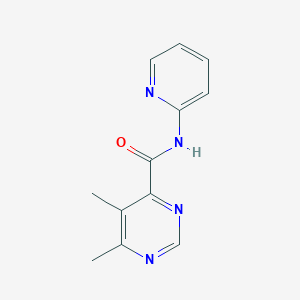



![N-[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2666482.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2666489.png)


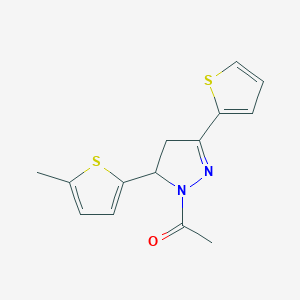
![1-benzyl-N-(4-isopropylphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2666493.png)
